molecular formula C4H8OS B14505320 [(Prop-2-en-1-yl)sulfanyl]methanol CAS No. 62839-43-4

[(Prop-2-en-1-yl)sulfanyl]methanol

Cat. No.: B14505320
CAS No.: 62839-43-4
M. Wt: 104.17 g/mol
InChI Key: LLBKXTWGRZDUPR-UHFFFAOYSA-N
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Description

[(Prop-2-en-1-yl)sulfanyl]methanol is an organic compound with the molecular formula C4H8OS It features a sulfanyl group attached to a prop-2-en-1-yl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Prop-2-en-1-yl)sulfanyl]methanol typically involves the reaction of prop-2-en-1-yl halides with thiols under basic conditions. One common method is the nucleophilic substitution reaction where prop-2-en-1-yl chloride reacts with methanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding this compound as the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

[(Prop-2-en-1-yl)sulfanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether under an inert atmosphere.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification or alkyl halides for alkylation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Esters, ethers, and other substituted derivatives.

Scientific Research Applications

[(Prop-2-en-1-yl)sulfanyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Prop-2-en-1-yl)sulfanyl]methanol depends on its specific application. In biological systems, it may interact with cellular components through its sulfanyl and hydroxyl groups, potentially affecting enzyme activity or cellular signaling pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-en-1-yl)sulfanyl]pyridine: Similar structure with a pyridine ring instead of a methanol moiety.

    3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole: Contains a triazole ring and additional functional groups.

Uniqueness

Its structure allows for versatile chemical modifications and diverse applications in various fields .

Properties

CAS No.

62839-43-4

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

IUPAC Name

prop-2-enylsulfanylmethanol

InChI

InChI=1S/C4H8OS/c1-2-3-6-4-5/h2,5H,1,3-4H2

InChI Key

LLBKXTWGRZDUPR-UHFFFAOYSA-N

Canonical SMILES

C=CCSCO

Origin of Product

United States

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